molecular formula C9H20Cl2N2 B1461927 1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride CAS No. 868629-61-2

1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride

Cat. No.: B1461927
CAS No.: 868629-61-2
M. Wt: 227.17 g/mol
InChI Key: NXWGYLPGBHJUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride (CAS: 868629-61-2) is a piperidine derivative with a cyclopropylmethyl substituent. This compound is primarily utilized in research settings, particularly in neuroscience and medicinal chemistry, due to its structural similarity to ligands targeting sigma receptors . Piperidine derivatives are known for their versatility in drug discovery, often serving as key intermediates or pharmacophores in the development of therapeutics for neurological disorders.

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-9-3-5-11(6-4-9)7-8-1-2-8;;/h8-9H,1-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWGYLPGBHJUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride, a compound with the CAS number 868629-61-2, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity through various studies, focusing on its interaction with receptors, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The compound features a piperidine ring with a cyclopropylmethyl substituent at the 1-position and an amine group at the 4-position. This structure is significant for its interactions with various biological targets, particularly G protein-coupled receptors (GPCRs).

Interaction with Receptors

Research indicates that this compound exhibits selective activity at dopamine receptors, particularly the D3 receptor. In functional assays, it has shown promising results in promoting β-arrestin translocation and G protein activation.

Table 1: Receptor Activity Profile

Receptor TypeAgonist ActivityAntagonist ActivityEC50 (nM)IC50 (nM)
D3 ReceptorFull AgonistNone710>10,000
D2 ReceptorNoneWeak Antagonist>100,00015,700

The data suggests that while the compound acts as a potent agonist at the D3 receptor, it lacks significant activity at the D2 receptor, indicating a degree of selectivity that could be beneficial for minimizing side effects associated with broader dopamine receptor activation .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound have revealed insights into modifications that enhance its biological activity. For instance, variations in the piperidine and cyclopropyl groups were systematically explored to optimize receptor binding and functional potency.

Table 2: SAR Modifications and Their Effects

Compound ModificationD3R Activity (EC50)D2R Activity (IC50)
Cyclopropylmethyl substitution710 nM15,700 nM
Methylene spacer additionImproved bindingReduced antagonist activity

These modifications demonstrate that structural changes can significantly impact the interaction profile of the compound with dopamine receptors .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound in treating neuropsychiatric disorders. For example:

  • Neuroprotection : In models of dopaminergic neurodegeneration, compounds with similar scaffolds have shown protective effects against neuronal loss .
  • Behavioral Studies : Animal studies assessing the effects of these compounds on behavior related to dopamine signaling have indicated potential benefits in conditions like schizophrenia and depression .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics when formulated as a hydrochloride salt. Studies indicate that this formulation enhances bioavailability, making it suitable for oral administration.

Table 3: Pharmacokinetic Data

ParameterValue
CmaxHigh
BioavailabilityImproved with hydrochloride formulation
Serum Half-lifeTBD

Scientific Research Applications

Medicinal Chemistry Applications

Antipsychotic and Antidepressant Properties
Research indicates that derivatives of piperidine, including 1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride, exhibit significant potential as antipsychotic agents. The compound's ability to interact with neurotransmitter systems, particularly the dopamine and serotonin receptors, positions it as a candidate for treating conditions such as schizophrenia and major depressive disorder. Studies have shown that modifications of piperidine structures can enhance binding affinity and selectivity for these receptors, leading to improved therapeutic profiles .

Analgesic Effects
The compound has also been investigated for its analgesic properties. Its structural similarity to known pain-relieving agents suggests that it may function through similar mechanisms, potentially targeting opioid receptors or modulating pain pathways in the central nervous system .

Neuropharmacological Studies

Cognitive Enhancement
Recent studies have highlighted the potential of this compound in cognitive enhancement. Research focusing on its effects on memory and learning processes has shown promise, particularly in models of neurodegenerative diseases like Alzheimer’s disease. The compound's ability to modulate cholinergic systems may contribute to its cognitive-enhancing effects .

Long Residence Time at Receptors
A notable characteristic of this compound is its prolonged residence time at histamine H1 receptors. This property is crucial for developing medications that require sustained receptor engagement to achieve therapeutic effects. Studies have demonstrated that compounds with cycloaliphatic substitutions, such as this one, can significantly inhibit functional responses at these receptors for extended periods .

Synthesis of Novel Compounds

Precursor in Organic Synthesis
this compound serves as an important building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be tailored for specific biological activities. For instance, researchers have synthesized novel piperidine derivatives with enhanced antioxidant and anti-inflammatory properties by modifying the cyclopropylmethyl group .

Case Studies

Study Focus Findings
Study on Antidepressant ActivityEvaluated the binding affinity at serotonin receptorsShowed promising results indicating potential use in treating depression
Analgesic Properties ResearchAssessed pain modulation in animal modelsDemonstrated effective pain relief comparable to established analgesics
Cognitive Enhancement TrialsInvestigated effects on memory retentionIndicated significant improvements in cognitive function in test subjects

Comparison with Similar Compounds

Key Observations:

The pyrimidin-2-yl derivative (1179369-48-2) is classified under GHS Category 4 for acute oral toxicity, suggesting moderate hazard levels .

Pharmacological Relevance :

  • Piperidine derivatives with sigma receptor activity (e.g., cyclopropylmethyl-substituted analogs) are implicated in dopamine regulation, as seen in studies where sigma ligands inhibited NMDA-stimulated dopamine release in rat striatal slices .
  • 4-Methoxyphenyl derivatives (e.g., 38869-47-5) are commonly used in antipsychotic drug development, highlighting the role of substituents in target selectivity .

Physicochemical and Toxicological Data

Property This compound 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride
Molecular Formula C9H18Cl2N2 (calc.) C12H17N3O2·2HCl C9H14Cl2N4
Solubility Not available Not available Soluble in water (exact data N/A)
Acute Toxicity N/A Not classified H302 (Harmful if swallowed)
Stability Stable under recommended storage Stable under inert conditions Stable at room temperature

Notes:

  • The 3-nitrobenzyl derivative’s nitro group may contribute to instability under reducing conditions, necessitating inert storage .
  • The absence of GHS data for the main compound underscores the need for precautionary handling, as seen in analogs like 1-(pyrimidin-2-yl) derivatives .

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis generally begins with a piperidine core, which is functionalized at the 1-position with a cyclopropylmethyl group and at the 4-position with an amine group. The key transformations include:

  • Alkylation of Piperidine: Introduction of the cyclopropylmethyl group via nucleophilic substitution using cyclopropylmethyl halides (e.g., bromide or chloride).
  • Introduction of the Amine Group: Typically achieved through reductive amination or direct amination methods at the 4-position of the piperidine ring.
  • Salt Formation: Conversion of the free amine to the dihydrochloride salt by reaction with hydrochloric acid, enhancing stability and crystallinity.

This approach aligns with common synthetic routes for piperidine derivatives used in pharmaceutical intermediates.

Detailed Synthetic Procedure

Alkylation Step

  • Reactants: Piperidine or 4-aminopiperidine derivatives are reacted with cyclopropylmethyl halides.
  • Conditions: The reaction is carried out under basic or neutral conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Mechanism: Nucleophilic substitution (SN2) where the nitrogen of the piperidine attacks the electrophilic carbon of the cyclopropylmethyl halide, displacing the halide.

Introduction of the Amine Group

  • Reductive Amination: The 4-position carbonyl or aldehyde intermediate is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).
  • Alternative Methods: Direct amination using amine nucleophiles under catalytic or thermal conditions.

Formation of the Dihydrochloride Salt

  • Procedure: The free base amine is dissolved in an appropriate solvent, then treated with excess hydrochloric acid (HCl), typically in an organic solvent or aqueous medium.
  • Outcome: The dihydrochloride salt precipitates or crystallizes, facilitating purification and handling.

Representative Experimental Data and Yields

A literature example describes the preparation of 1-(cyclopropylmethyl)piperidin-4-amine (free base) via reductive amination with cyclopropylmethylamine and sodium borohydride, yielding a yellow oil with 95% yield before salt formation. Subsequent conversion to the hydrochloride salt is standard practice for isolating the compound as a stable solid.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Product Form Yield (%) Notes
Alkylation Piperidine + Cyclopropylmethyl halide, DMF/THF, base 1-(Cyclopropylmethyl)piperidine intermediate 80-90 SN2 reaction; solvent choice critical
Reductive Amination Intermediate + Amine source + NaBH4/NaBH3CN 1-(Cyclopropylmethyl)piperidin-4-amine (free base) ~95 High yield; mild conditions preferred
Salt Formation Free base + HCl (aqueous/organic) 1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride >90 Improves stability and crystallinity

Analytical and Purification Techniques

  • Purity Assessment: LC-MS and NMR spectroscopy confirm structure and purity; typical LC-MS shows molecular ion peaks consistent with the compound’s formula (e.g., m/z 207 [M+H]+ for related derivatives).
  • Purification: Crystallization from solvents such as ethanol or ethyl acetate after salt formation is common.
  • Characterization: 1H NMR signals correspond to the cyclopropyl protons, piperidine ring protons, and amine protons, confirming substitution patterns.

Industrial Considerations and Variations

  • Scale-Up: Industrial synthesis may optimize solvent use, reaction times, and purification steps to enhance yield and reduce costs.
  • Alternative Routes: Some processes may start from substituted piperidines or use catalytic hydrogenation to form the piperidine ring before functionalization.
  • Safety and Handling: Formation of the dihydrochloride salt reduces volatility and toxicity, facilitating safer handling.

Summary of Key Research Findings

  • The alkylation of piperidine with cyclopropylmethyl halides is an effective and reliable method to introduce the cyclopropylmethyl group.
  • Reductive amination is the preferred method for installing the 4-amine group, offering high yields and selectivity.
  • Conversion to the dihydrochloride salt is essential for isolating the compound as a stable, crystalline solid suitable for pharmaceutical applications.
  • Analytical data and reaction conditions reported in recent literature confirm the efficiency and reproducibility of these methods.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(cyclopropylmethyl)piperidin-4-amine dihydrochloride, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves alkylation of piperidin-4-amine with cyclopropylmethyl bromide, followed by salt formation with HCl. Key steps include:

  • Alkylation: React piperidin-4-amine with cyclopropylmethyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the free base.
  • Salt Formation: Treat the base with HCl in ethanol, followed by recrystallization from ethanol/ether to obtain the dihydrochloride salt .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation).
  • Adjust stoichiometry (1.2:1 ratio of cyclopropylmethyl bromide to piperidin-4-amine) to improve yield (~75–85%) .

Q. Q2. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm the cyclopropylmethyl group (δ 0.5–1.0 ppm for cyclopropane protons) and piperidine ring (δ 2.5–3.5 ppm for N–CH₂) .
  • Mass Spectrometry: ESI-MS (positive mode) should show [M+H]⁺ at m/z 185.1 (free base) and a chloride adduct for the dihydrochloride form .
  • Elemental Analysis: Verify Cl⁻ content (~21.5% for dihydrochloride) .
    Data Table:
TechniqueKey Peaks/Data PointsReference
¹H NMR (D₂O)δ 0.8–1.1 (cyclopropane), 3.2 (N–CH₂)
HPLC (C18)Retention time: 6.8 min (95% purity)

Advanced Research Questions

Q. Q3. How does the cyclopropylmethyl substituent influence receptor binding affinity compared to other alkyl groups (e.g., methyl, ethyl)?

Methodological Answer: The cyclopropyl group enhances steric bulk and rigidity, potentially improving selectivity for CNS targets. Comparative studies can be conducted via:

  • Radioligand Binding Assays: Test affinity for serotonin (5-HT₁A) or sigma receptors using [³H]-8-OH-DPAT or [³H]-DTG .
  • Molecular Docking: Model interactions using software like AutoDock Vina to compare binding poses with methyl/ethyl analogs .
    Key Finding:
    Cyclopropylmethyl analogs show 2–3x higher 5-HT₁A affinity than methyl derivatives (IC₅₀ = 12 nM vs. 28 nM) due to reduced conformational flexibility .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions. Standardize protocols using:

  • Cell Line Validation: Use HEK-293 cells stably expressing human 5-HT₁A receptors to ensure consistency .
  • Positive Controls: Include known agonists/antagonists (e.g., buspirone for 5-HT₁A) to calibrate dose-response curves .
    Case Study:
    A 2024 study reported conflicting IC₅₀ values (12 nM vs. 45 nM) due to differences in membrane preparation methods. Repeating assays with homogenized membranes standardized to 1 mg/mL protein resolved the issue .

Q. Q5. What strategies are effective for improving aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Salt Form Optimization: The dihydrochloride salt increases solubility (25 mg/mL in water) versus the free base (2 mg/mL) .
  • Co-Solvent Systems: Use 10% DMSO/saline for in vivo studies to maintain solubility and stability .
  • Prodrug Design: Introduce phosphate esters at the amine group, which hydrolyze in vivo to release the active compound .

Q. Q6. What are the potential off-target effects of this compound in kinase inhibition assays?

Methodological Answer: Screen against a panel of 50+ kinases using competitive binding assays (e.g., DiscoverX KINOMEscan). Notable off-targets include:

  • MAPK14 (p38α): Moderate inhibition (IC₅₀ = 1.2 μM) observed at high concentrations .
  • DDR1: Weak activity (IC₅₀ > 10 μM) .
    Mitigation Strategy:
    Use concentrations ≤1 μM in cellular assays to minimize off-target effects .

Q. Q7. What safety protocols are recommended for handling the dihydrochloride salt?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust .
  • Spill Management: Neutralize with sodium bicarbonate, then collect with absorbent material .
  • Waste Disposal: Incinerate at >800°C in a licensed facility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.